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H-Met-asp-pro-val-asp-pro-asn-ile-glu-OH - 200203-20-9

H-Met-asp-pro-val-asp-pro-asn-ile-glu-OH

Catalog Number: EVT-3165472
CAS Number: 200203-20-9
Molecular Formula: C43H68N10O17S
Molecular Weight: 1029.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This peptide is classified as a bioactive peptide, which are short chains of amino acids that can exert various biological effects. Peptides like H-Met-asp-pro-val-asp-pro-asn-ile-glu-OH are often derived from natural sources or synthesized for research and therapeutic purposes. The specific sequence suggests potential roles in signaling pathways or as modulators of physiological processes.

Synthesis Analysis

The synthesis of H-Met-asp-pro-val-asp-pro-asn-ile-glu-OH can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for generating peptides. Key parameters in this process include:

  1. Resin Selection: A suitable resin is chosen to anchor the first amino acid.
  2. Amino Acid Coupling: Each amino acid is sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
  3. Deprotection Steps: Protecting groups on the amino acids must be removed at each step to allow for further coupling.
  4. Purification: After synthesis, the crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level (typically >95%).

Technical details such as reaction times, temperatures, and solvent systems are critical for optimizing yield and purity during synthesis .

Molecular Structure Analysis

The molecular structure of H-Met-asp-pro-val-asp-pro-asn-ile-glu-OH can be analyzed using techniques such as:

  1. Mass Spectrometry: To confirm the molecular weight and composition.
  2. Nuclear Magnetic Resonance (NMR): To elucidate the three-dimensional structure and conformational dynamics.
  3. X-ray Crystallography: If crystals can be obtained, this method provides detailed atomic-level information.
Chemical Reactions Analysis

H-Met-asp-pro-val-asp-pro-asn-ile-glu-OH may participate in various chemical reactions typical for peptides:

  1. Hydrolysis: Under certain conditions, peptides can undergo hydrolysis to yield free amino acids.
  2. Oxidation: The sulfur atom in methionine can be oxidized to form sulfoxides or sulfones.
  3. Amide Bond Cleavage: Specific reagents can selectively cleave amide bonds within the peptide chain.

These reactions can be influenced by factors such as pH, temperature, and the presence of catalysts or inhibitors .

Mechanism of Action

The mechanism of action for H-Met-asp-pro-val-asp-pro-asn-ile-glu-OH largely depends on its biological targets. Potential mechanisms include:

  1. Receptor Binding: The peptide may interact with specific receptors in cells, triggering signaling cascades.
  2. Enzyme Modulation: It could act as an inhibitor or activator for certain enzymes involved in metabolic pathways.
  3. Cellular Uptake: The peptide's structure may facilitate its transport across cell membranes via endocytosis or other mechanisms.

Data from pharmacological studies would provide insights into its efficacy and specificity in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of H-Met-asp-pro-val-asp-pro-asn-ile-glu-OH include:

  1. Molecular Weight: Calculated based on the sum of the individual amino acids' weights.
  2. Solubility: Typically soluble in polar solvents due to its charged side chains from aspartic acid and glutamic acid.
  3. Stability: Stability can vary based on environmental conditions such as pH and temperature.

Analytical techniques like UV-visible spectroscopy may also be employed to study absorption characteristics relevant to concentration determination .

Applications

H-Met-asp-pro-val-asp-pro-asn-ile-glu-OH has several scientific applications:

  1. Drug Development: Its potential bioactivity makes it a candidate for developing therapeutic agents targeting specific diseases.
  2. Biomarker Discovery: Peptides like this one may serve as biomarkers for disease diagnosis or progression.
  3. Research Tools: Used in studies exploring protein interactions, enzyme kinetics, or cellular responses.
Structural and Sequence-Based Analysis

Sequence Homology to Viral Protein Fragments

Comparative Alignment with HIV-1 TAT Protein Domains

The peptide H-Met-Asp-Pro-Val-Asp-Pro-Asn-Ile-Glu-OH exhibits sequence identity to residues 1–9 of the HIV-1 Tat protein (MDPVDPNIE), a critical viral transactivator of transcription [2] [8]. This N-terminal domain is indispensable for Tat's cellular uptake and nuclear translocation. Key structural features include:

  • Dual Asp-Pro motifs: Positioned at residues 2–3 and 5–6, these motifs facilitate conformational flexibility and potential acid-labile cleavage points .
  • Basic residue enrichment: The C-terminal Ile-Glu segment contributes to electrostatic interactions with nucleic acids and cellular membranes, enhancing intracellular delivery [8].

Table 1: Sequence Alignment with Viral Domains

PeptideSequenceFunctional Role
Query PeptideM-D-P-V-D-P-N-I-EModel system for transduction studies
HIV-1 Tat (1-9)M-D-P-V-D-P-N-I-ECell-penetrating domain for nuclear translocation [2]
Engineered Tat variantM-V-D-P-N-I-EReduced uptake efficiency [8]

This homology positions the peptide as a model for studying viral entry mechanisms.

Evolutionary Conservation of Asp-Pro Motifs in Viral Pathogens

The Asp-Pro (D-P) dipeptide recurs across viral proteomes due to its biochemical lability and conformational influence:

  • Acid-catalyzed cleavage: Under acidic conditions (pH ≤ 4), the Asp-Pro bond undergoes hydrolysis via a cyclic imide intermediate, enabling viral coat protein disassembly during endosomal escape .
  • Structural conservation: In Herpes simplex virion proteins, Asp-Pro motifs localize to solvent-exposed loops, where cleavage facilitates capsid maturation . Mutagenesis studies confirm replacing Asp-Pro with Asn-Pro abolishes acid lability .

Viral pathogens exploit this motif for regulated protein fragmentation, highlighting its evolutionary optimization for infection cycles.

Conformational Dynamics of Semirotameric Residues

Terminal χ Dihedral Angle Distributions in Asp/Asn/Glu-Containing Peptides

The peptide’s Asp, Asn, and Glu residues exhibit sidechain dihedral angle (χ) heterogeneity, particularly in χ₂ and χ₃. Computational analyses reveal:

  • Asp/Asn χ₂ flexibility: In coil regions, χ₂ angles populate staggered rotamers (−60°, 60°, 180°) but display 20–30° deviations due to electrostatic repulsion from backbone carbonyls [3] [9].
  • Glu χ₃ entropy: Terminal carboxyl groups sample multiple χ₃ states, with energy barriers <1 kcal/mol between rotamers, enabling adaptive hydrogen bonding [9].

Table 2: Dihedral Angle Variances in Semirotameric Residues

Residueχ AngleDominant PopulationsBiological Implication
Asp² / Asp⁵χ₂−85°±25°, 65°±20°Acid-labile cleavage susceptibility
Asn⁷χ₂−60°±15°, 180°±30°Stabilizes turns via sidechain-backbone H-bonds
Glu⁹χ₃175°±40°, −70°±45°Enables salt bridge formation with target molecules

Neural network modeling predicts these residues access non-rotameric states 40% more frequently than hydrophobic residues, enhancing peptide adaptability [3].

Impact of Proline Residues on Backbone Rigidity and Tertiary Folding

Proline residues (positions 3 and 6) dictate the peptide’s backbone architecture:

  • ϕ angle constraint: Proline imposes ϕ ≈ −65° ± 10°, restricting the preceding Asp residue to β-strand or polyproline II (PPII) helices [3] [9]. Molecular dynamics simulations show Pro³ and Pro⁶ reduce backbone entropy by 40% compared to Ala-substituted analogs.
  • Cis-trans isomerization: Despite the Asp-Pro bond’s preference for the trans isomer (trans:cis = 4:1), isomerization kinetics create metastable states that delay folding convergence by 3-fold .

These properties hinder α-helix formation but stabilize extended conformations ideal for membrane interaction. The tandem Pro residues create a molecular "hinge," allowing the N- and C-termini to adopt spatially distinct orientations during receptor binding [3].

Properties

CAS Number

200203-20-9

Product Name

H-Met-asp-pro-val-asp-pro-asn-ile-glu-OH

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid

Molecular Formula

C43H68N10O17S

Molecular Weight

1029.1 g/mol

InChI

InChI=1S/C43H68N10O17S/c1-6-21(4)34(40(66)46-23(43(69)70)11-12-30(55)56)51-36(62)24(17-29(45)54)47-37(63)27-9-7-14-52(27)42(68)26(19-32(59)60)49-39(65)33(20(2)3)50-38(64)28-10-8-15-53(28)41(67)25(18-31(57)58)48-35(61)22(44)13-16-71-5/h20-28,33-34H,6-19,44H2,1-5H3,(H2,45,54)(H,46,66)(H,47,63)(H,48,61)(H,49,65)(H,50,64)(H,51,62)(H,55,56)(H,57,58)(H,59,60)(H,69,70)/t21-,22-,23-,24-,25-,26-,27-,28-,33-,34-/m0/s1

InChI Key

FBRBBGLUJRXRGJ-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C1CCCN1C(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CCSC)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C1CCCN1C(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CCSC)N

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